Carbidium

Description

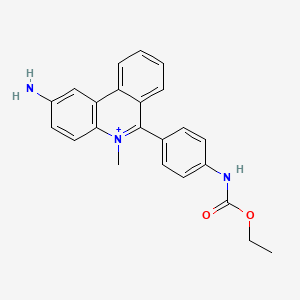

Structure

2D Structure

3D Structure

Properties

CAS No. |

47570-45-6 |

|---|---|

Molecular Formula |

C23H22N3O2+ |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

ethyl N-[4-(2-amino-5-methylphenanthridin-5-ium-6-yl)phenyl]carbamate |

InChI |

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-11-8-15(9-12-17)22-19-7-5-4-6-18(19)20-14-16(24)10-13-21(20)26(22)2/h4-14H,3,24H2,1-2H3/p+1 |

InChI Key |

VTANIEGTQLQOIB-UHFFFAOYSA-O |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C2=[N+](C3=C(C=C(C=C3)N)C4=CC=CC=C42)C |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Carbidium

Carbothermal Reduction Synthesis Pathways

Carbothermal reduction is a widely employed method for synthesizing various carbide materials, including those relevant to the production of "Carbidium." This process typically involves the reaction of a metal-containing precursor with a carbon source at elevated temperatures under a controlled atmosphere. nih.govrsc.org The core principle is the reduction of a metal oxide or other metal compound by carbon, with the carbon simultaneously acting as the carburizing agent to form the desired carbide phase. rsc.orgpyro.co.za

The general equation for carbothermal reduction can be represented as: Metal Oxide + Carbon Source → Metal Carbide + Gaseous Products (e.g., CO, CO₂) pyro.co.za

Precursor Material Selection and Optimization

The choice of precursor materials is critical in carbothermal reduction synthesis and significantly influences the purity, particle size, and morphology of the resulting "this compound." Typical precursors include metal oxides or salts as the metal source and various forms of carbon, such as carbon black, graphite (B72142), or even carbonaceous organic compounds, as the carbon source. nih.govrsc.orgpnas.org

Optimization of precursor materials involves achieving a homogeneous mixture of the reactants at a fine scale to ensure efficient solid-state reactions. dtic.milmdpi.com Techniques like solution-based processing or mechanical milling are often used to achieve intimate contact between the metal precursor and the carbon source. nih.govdtic.mil For instance, solution-based methods using chelated derivatives of metal alkoxides combined with soluble carbon-bearing sources have been shown to yield fine-scale mixtures for the synthesis of nanocrystalline carbides. dtic.mil The molar ratio of the carbon source to the metal precursor is a key parameter that needs careful control to achieve the desired stoichiometry of "this compound" and minimize residual unreacted materials. dtic.miltandfonline.com

Data from studies on related carbide synthesis highlight the impact of precursor ratios:

| Metal Oxide Precursor | Carbon Source | Molar Ratio (C/Metal Oxide) | Resulting Carbide Phase | Reference |

| ZrO₂ | Carbon | Varied (~1.6 to ~2.4 C/Zr) | ZrC | dtic.mil |

| MoO₃ | Carbon black | Not specified | α-Molybdenum carbide | mdpi.com |

| SiO₂ | Carbon | Varied (2.4 and 4.6 C/Si) | SiC | dtic.mil |

Influence of Temperature and Atmosphere on Reaction Kinetics

Temperature and atmosphere are paramount factors governing the kinetics and outcome of carbothermal reduction reactions for "this compound" synthesis. The reaction typically requires high temperatures to overcome the activation energy barrier and facilitate the diffusion of carbon and metal atoms. nih.govrsc.orgsynsint.com For many metal carbides, synthesis temperatures range from 1000 °C to 2800 °C, depending on the specific compound. britannica.com

The reaction atmosphere plays a crucial role in influencing the reaction pathway and preventing undesirable side reactions. Inert atmospheres like argon or nitrogen are commonly used. dtic.mild-nb.info However, the presence of reducing gases like hydrogen can significantly enhance the reaction rate by facilitating the initial reduction of the metal oxide. rsc.orgpyro.co.zaadvanceseng.com Studies have shown that carbothermal reduction in hydrogen-containing atmospheres can occur at lower temperatures and with faster conversion rates compared to inert atmospheres. pyro.co.zaadvanceseng.com

The kinetics of carbothermal reduction are also affected by factors such as the particle size of the precursors and the initial bulk density of the reactant mixture. pyro.co.zaresearchgate.net Higher temperatures generally lead to greater reaction efficiency and higher purity of the final product. synsint.com

Data illustrating the influence of temperature and atmosphere on the carbothermal reduction of SiO₂ to SiC (a process analogous to "this compound" synthesis via this route) demonstrate these effects:

| Atmosphere | Temperature (°C) | Time (minutes) | Conversion to SiC (%) | Reference |

| Argon | 1500 | 270 | Incomplete | pyro.co.za |

| Hydrogen | 1400 | 270 | 98.5 | pyro.co.za |

| Hydrogen | 1500 | 140 | 99.1 | pyro.co.za |

| Hydrogen | 1600 | 70 | 99.6 | pyro.co.za |

Scalability and Process Intensification of Carbothermal Routes

Carbothermal reduction is a well-established industrial process for producing various ceramic materials, including silicon carbide, which is synthesized from silica (B1680970) and carbon using coarse mixtures of inexpensive raw materials. dtic.miltdl.org This indicates the inherent scalability of carbothermal routes for "this compound" production.

Process intensification in carbothermal synthesis aims to improve efficiency, reduce reaction times, and potentially lower energy consumption. Strategies include optimizing precursor mixing at the nanoscale dtic.mil, utilizing reactive atmospheres like hydrogen pyro.co.zaadvanceseng.com, and exploring novel heating methods such as microwave-assisted carbothermal reduction. researchgate.net Low-pressure carbothermal reduction has also been proposed and experimentally verified for rapid and scalable synthesis of refractory carbides with high surface area. pnas.orgbohrium.com This approach can significantly reduce energy consumption and potentially meet industrial requirements for high-surface-area materials. pnas.org The development of robust reactor designs and material handling systems capable of operating at high temperatures and potentially in challenging environments is crucial for the large-scale implementation of carbothermal routes for "this compound." tdl.orgnasa.gov

Advanced Synthesis Approaches for Tailored this compound Architectures

Beyond conventional carbothermal reduction, advanced synthesis approaches are being explored to create "this compound" with tailored architectures, such as nanostructures and multilayer coatings, which can impart unique functional properties.

Molten-Salt-Assisted Synthetic Routes

Molten salt synthesis (MSS) offers a versatile and often lower-temperature route compared to traditional solid-state reactions for producing carbide materials. pnas.org In MSS, the reaction occurs within a molten ionic salt medium, which acts as a solvent, facilitating mass transport and lowering the reaction temperature required for carbide formation. pnas.orgjim.org.cn This method can enable the synthesis of complex architectures and phases that might be challenging to achieve via solid-state routes. pnas.org

MSS has been successfully applied to synthesize various refractory carbides, including TiC, ZrC, SiC, and TaC. pnas.org It can also be used to create nanostructured carbide coatings and composite materials. pnas.orgmdpi.com For example, spontaneous formation of multilayer refractory carbide coatings on carbon fibers has been demonstrated using a molten salt process at relatively low temperatures (e.g., 950 °C). pnas.org The ionic nature of the molten salt destabilizes atomic bonds, promoting chemical reactions at reduced temperatures. pnas.org The choice of molten salt composition is crucial and can influence the solubility of precursors and the resulting carbide phase. pnas.org

Data from molten salt synthesis of metal carbides on carbon fibers illustrates the potential for creating composite structures:

| Metal Precursors | Molten Salt | Temperature (°C) | Time (h) | Resulting Carbide Phase | Substrate | Reference |

| Ti, Cr | KCl | 950 | 5 | Cr₃C₂, Ti carbide, Cr₃C₂ multilayer | Carbon fiber | pnas.org |

| Na₂MoO₄ | Molten salt (not specified) | Not specified | Varied | Mo₂C | Carbon fiber | mdpi.com |

| Nb, K₂NbF₇ | NaCl-KCl melt | 850 | 24 | NbC | Carbon fiber | mdpi.com |

Transition-Metal-Catalyzed Synthesis of Nanostructures

Transition metals and their compounds can act as catalysts in the synthesis of carbon-based nanostructures, which may be relevant for producing specific forms of "this compound" with nanoscale architectures. This approach often involves the catalytic decomposition of hydrocarbon gases over supported or unsupported transition metal nanoparticles. sioc-journal.cnresearchgate.net

Transition metal nanoparticles can assist in the carbonization of organic molecules, leading to the formation of functional carbon materials with controlled morphology, porosity, and surface chemistry. nih.gov The size and dispersion of the active metal particles are critical factors influencing the formation and characteristics of the resulting nanostructures. sioc-journal.cn For example, transition metals supported on zeolites have been used as catalysts for the growth of carbon nanotubes. sioc-journal.cn Organometallic transition metal complexes can also serve as precursors for generating the active metal nanoparticles in situ during the synthesis process. researchgate.net This catalytic approach allows for tailoring the architecture of the "this compound" at the nanoscale, potentially yielding structures like nanotubes or other complex carbon-carbide hybrid forms.

Data on transition-metal-catalyzed synthesis of carbon nanostructures highlights the role of the catalyst:

| Catalyst Material | Carbon Source | Synthesis Method | Resulting Nanostructure | Key Finding | Reference |

| Co-La catalyst (nanoparticles ~20 nm) | Chemical vapor deposition (hydrocarbon gases) | Catalytic CVD | Uniform carbon nanotubes | Most active catalyst for preparation of nanotubes | sioc-journal.cn |

| Transition metal ions (Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) dispersed in alginate | Pyrolysis (500 °C) | Pyrolysis of metal-alginates | Metal nanoparticles anchored on carbon supports | Metal particle size correlated with metal melting point | acs.org |

| Various transition metals | Small organic molecules | Transition metal-assisted carbonization | Functional carbon materials (including bamboo-like multiwalled carbon nanotubes with Co) | Metals promote thermal stability and assist polymer intermediate formation | nih.gov |

Electrochemical Synthesis of this compound Composites

Electrochemical synthesis in molten salts offers a pathway to produce carbide composite materials. This method allows for the synthesis of nanostructured coatings and nanomaterials. mdpi.com For instance, refractory metal carbide coatings on steels can be synthesized using currentless transfer, an electrochemical method influenced by electrochemical thermodynamics, kinetics, and reaction diffusion in solids. mdpi.com This technique has also been applied to the production of composite carbon fiber/refractory metal carbide materials. mdpi.com

Detailed research findings indicate the successful preparation of nano-sized NbC–Fe composite particles from an Nb₂O₅/Fe/C mixture via electrochemical reduction in molten CaCl₂–NaCl at 900 °C. mdpi.com In this process, Nb₂O₅ reacts with CaO in the molten salt to form calcium niobate, which is then electro-reduced to Nb, finally forming NbC through carbonization. mdpi.com The resulting composite exhibits a core–shell structure with NbC cores distributed within an Fe matrix. mdpi.com This structure can enhance the wettability and sinterability of NbC and improve its uniform distribution in cast steel, leading to a significant decrease in grain size and favoring steel hardening. mdpi.com

Electrochemical methods also enable the synthesis of tungsten carbide (WC and W₂C) nanoscale powders and composites with carbon nanomaterials in salt melts. imp.kiev.ua Studies have investigated the electrodeposition of tungsten and carbon in NaCl—KCl—Na₂WO₄—NaPO₃—CO₂ melts to determine the optimal conditions for synthesizing these materials. imp.kiev.ua This electrolytic method can produce composite mixtures of nanosize tungsten carbide powders with carbon nanomaterials, including hexagonal α-WC nanofibres and nanorods with specific surface areas suitable for applications like electrocatalysis. imp.kiev.ua

Furthermore, room-temperature electrochemical etching of silicon carbide (SiC) has been explored as an energy-efficient route to synthesize carbide-derived carbons (CDCs). osti.gov This involves the selective etching of Si from SiC in a nonaqueous electrolyte. osti.gov This approach can produce nanoporous carbon networks and layered carbons with finely tuned pores. osti.gov

Polymer Precursor Pyrolysis Methods

Polymer precursor pyrolysis is an effective approach for synthesizing ceramic materials, including carbides, often at relatively lower temperatures compared to traditional methods. researchgate.net This method involves forming a polymeric or molecular precursor into a desired shape and then decomposing it through pyrolysis to obtain the final solid-state material while retaining the shape. iupac.org

This technique is considered favorable for fabricating high entropy carbide ceramics, where multiple elements are distributed homogeneously during the pyrolysis process. jim.org.cn For example, high entropy carbide ceramics like (Ti, Zr, Hf, Mo, W)C and (Zr, Hf, Ta, Mo, W)C have been prepared via the pyrolysis of soluble homogeneous polymer precursors at 1800 °C. researchgate.net These ceramics exhibit a face-centered cubic (FCC) structure with uniform elemental distribution. researchgate.net The use of liquid precursors with molecularly dispersed atoms significantly improves diffusion during pyrolysis, allowing sufficient diffusion at lower temperatures and resulting in low oxygen content in the final ceramic powders. researchgate.net

Research on zirconium carbide (ZrC) synthesis has also utilized polymer precursors. researchgate.net A soluble polymer precursor for ultra-fine ZrC was synthesized using phenol (B47542) and zirconium tetrachloride. researchgate.net Pyrolysis of this precursor at 1300 °C in argon yielded nanosized ZrC with a ceramic yield of 57.8%. researchgate.net Similarly, in situ ZrB₂–ZrC–C composites have been synthesized via pyrolysis of boron and zirconium containing precursors. researchgate.net

Polymer precursors based on decaborane (B607025) have been developed for the synthesis of boron carbide (B₄C) nanostructured materials, including nanofibers and nanocylinders. iupac.org These precursors are readily synthesized, contain no other ceramic-forming elements, and undergo a cross-linking reaction at relatively low temperatures (~220 °C) during pyrolysis, leading to high ceramic yields. iupac.org

Laser-Based Synthesis Techniques

Laser-based synthesis techniques offer precise control over the synthesis of carbide materials, particularly for producing powders and thin films. Laser irradiation can be used as a one-step method to modify materials and synthesize new phases. rsc.org

Ultrafine silicon carbide (SiC) powders have been synthesized from mixtures of silane (B1218182) and hydrocarbons irradiated with a high-power continuous-wave CO₂ laser. capes.gov.br This method allows for the production of SiC powders with controlled particle size (10 to 50 nm), crystallinity, and stoichiometry by optimizing laser intensity, gas pressure, and flow rate. capes.gov.br Production rates of up to 30 g/h with yields exceeding 99% have been achieved. capes.gov.br

Femtosecond laser irradiation has been used to synthesize silicon carbide (SiC) nanocrystals and multilayer graphitic carbon from polydimethylsiloxane (B3030410) (PDMS). rsc.org, rsc.org By focusing and scanning femtosecond laser pulses onto the surface of PDMS, SiC nanocrystals are formed in the modified regions. rsc.org, rsc.org The characteristics of the formed material depend on the distance from the focal spot, indicating the role of photo-thermal effects in the process. rsc.org, rsc.org

Laser ablation is another technique employed for carbide synthesis. Submicron thickness silicon carbide films have been grown on single-crystal silicon substrates by vacuum laser ablation of a ceramic target. researchgate.net The formation of crystalline β-SiC and textured heteroepitaxial 3C-SiC films has been observed depending on the substrate temperature. researchgate.net

Fabrication and Consolidation Processes for this compound Materials

Fabrication and consolidation processes are crucial for transforming synthesized carbide powders into dense, functional materials with desired shapes and properties. These processes often involve high temperatures and pressures to achieve densification and control microstructure.

Sintering Mechanisms and Their Influence on Material Properties

Sintering is a fundamental process for consolidating carbide powders into dense ceramic bodies. It involves the bonding of particles at high temperatures, driven by the reduction of surface energy. The mechanisms involved in sintering significantly influence the final material properties. technion.ac.il

For materials like silicon carbide (SiC), which have strong covalent bonds, achieving high density through sintering can be challenging and often requires very high temperatures or the use of sintering additives. icm.edu.pl, entegris.com Sintering mechanisms in carbides can be broadly categorized into solid-state sintering and liquid-phase sintering. technion.ac.il, great-ceramic.com

In solid-state sintering, mass transfer occurs through mechanisms such as bulk diffusion, grain boundary diffusion, surface diffusion, and vapor phase diffusion. technion.ac.il Full densification is primarily achieved by bulk diffusion and grain boundary diffusion, which facilitate vacancy diffusion and pore elimination. technion.ac.il Surface diffusion and vapor diffusion contribute mainly to coarsening. technion.ac.il Pressureless solid-state sintering of SiC typically requires additives like boron and carbon to promote densification. technion.ac.il The role of carbon is believed to be the reduction of surface SiO₂, which otherwise inhibits mass transfer. technion.ac.il Without additives, pressureless sintering of SiC can result in porous microstructures with minimal densification. technion.ac.il

Liquid-phase sintering involves the presence of a secondary molten phase between solid grains at the sintering temperature. technion.ac.il This liquid phase provides an additional diffusion path and induces capillary forces that enhance densification. technion.ac.il For SiC, additives like Al₂O₃ and Y₂O₃ are commonly used to form a liquid phase during sintering. pjfurnace.com, icm.edu.pl The addition of Al₂O₃ can significantly increase the relative density of SiC ceramics sintered at temperatures around 1800 °C. icm.edu.pl

Different sintering methods, including hot pressing, pressureless sintering, reaction sintering, recrystallization sintering, microwave sintering, and spark plasma sintering, are employed for silicon carbide ceramics. great-ceramic.com Each method influences the microstructure and properties of the final material. technion.ac.il Pressureless sintering is considered promising for producing complex shapes, while hot pressing yields high-density products. vacfurnace.com, great-ceramic.com Reaction sintering allows for the preparation of complex shapes at lower temperatures but may result in products with less optimal high-temperature performance. vacfurnace.com

Data on the effect of additives and sintering methods on SiC properties can be presented in tables. For example, the use of Al₂O₃ as a sintering aid in spark plasma sintering of SiC has shown improvements in relative density and fracture toughness. icm.edu.pl

| Sintering Method (with Additive) | Sintering Temperature (°C) | Pressure (MPa) | Relative Density (%) | Fracture Toughness (MPa·m¹/²) |

| Spark Plasma Sintering (5 vol% Al₂O₃) icm.edu.pl | 1800 | 40 | 97.7 | 5.9 ± 0.2 |

| Spark Plasma Sintering (Monolithic SiC) icm.edu.pl | 1800 | 40 | 87 | - |

Hot-Pressing Techniques and Microstructural Control

Hot pressing is a fabrication technique that combines high temperature and pressure to densify powder materials. powdermetallurgy.com This process is particularly effective for producing dense, high-strength carbide components with minimal porosity. kindle-tech.com, matweb.com In hot pressing, the powder is placed in a mold, heated to a specific temperature, and subjected to uniaxial pressure. powdermetallurgy.com The simultaneous application of heat and pressure promotes particle rearrangement, plastic flow, and diffusion, leading to densification. powdermetallurgy.com

Hot pressing is widely used for producing sintered carbide cutting tools, which are typically made by combining tungsten carbide (WC) with a binder like cobalt. kindle-tech.com, psmindustries.com The mixture is pressed into shape and then sintered at high temperatures. mmc-carbide.com, youtube.com Hot pressing results in a dense, hard material suitable for demanding cutting applications. kindle-tech.com, mmc-carbide.com

For advanced ceramics like silicon carbide (SiC), hot pressing is a preferred method for manufacturing components requiring high thermal stability, chemical resistance, and mechanical strength. kindle-tech.com The process ensures minimal porosity, enhancing performance and longevity. kindle-tech.com Hot-pressed silicon carbide (HPSiC) is known for its high strength, hardness, wear resistance, and thermal shock stability. moatcity.com It is produced by hot-pressing high-purity SiC powder with small amounts of additives like boron carbide (B₄C) and alumina (B75360) (Al₂O₃) at temperatures typically ranging from 1800°C to 2100°C and pressures of 20 MPa to 40 MPa. moatcity.com, qsil-ceramics.com This process yields a high-strength, high-density ceramic material. moatcity.com

Hot pressing allows for significant control over the microstructure of the final material. By controlling parameters such as temperature, pressure, holding time, and the type and amount of additives, it is possible to influence grain size, grain boundary characteristics, and the distribution of secondary phases, thereby tailoring the material's properties. technion.ac.il

Formation of Single Crystals and Polytype Control (e.g., Lely Method)

The growth of large, high-quality single crystals of carbide materials, particularly silicon carbide (SiC), is essential for electronic and high-temperature applications. The Lely method and its modifications are prominent techniques for achieving this. wikipedia.org, silicon-carbides.com

The original Lely method, developed in the 1950s, involves the sublimation of SiC powder in a graphite crucible at high temperatures (above 2500 °C) in an inert atmosphere. google.com, wikipedia.org SiC vapor condenses on cooler parts of the crucible walls, forming small, high-purity single crystals (Lely crystals). google.com, google.com This method utilizes nucleation at random sites without a seed crystal. google.com

The modified Lely method, also known as physical vapor transport (PVT), is a seeded sublimation technique that allows for the growth of larger single crystals with controlled polytypes. ems.press, silicon-carbides.com In this method, a SiC source powder is placed in a hot zone of a growth apparatus, and a SiC seed crystal is positioned in a cooler zone. ems.press, nipponsteel.com The temperature difference between the source and the seed drives the sublimation of the source material and subsequent deposition and growth on the seed crystal. ems.press Growth temperatures can reach up to 3000 K for certain SiC polytypes like 6H. ems.press The process is typically conducted in a graphite crucible under vacuum or an inert gas atmosphere. ems.press, google.com

The modified Lely method enables control over the grown SiC polytype (e.g., 4H, 6H, 3C) by selecting the appropriate seed crystal and controlling growth parameters such as temperature gradients, pressure, and the presence of dopants like nitrogen. researchgate.net, researchgate.net For example, growth of 6H and 4H SiC single crystals has been achieved using the modified Lely process with different seed crystal orientations. researchgate.net Growing cubic 3C-SiC single crystals by the modified Lely method is also possible, typically employing 3C-SiC epilayers as seed crystals and maintaining growth temperatures below 2000°C due to the thermal instability of the 3C polytype at higher temperatures. researchgate.net

The quality and growth rate of the single crystal are strongly influenced by the temperature distribution and material transport within the growth system. ems.press The modified Lely method has been successfully used to produce SiC single crystals up to 4 inches in diameter. nipponsteel.com

| Method | Principle | Typical Growth Temperature (°C) | Key Outcome |

| Original Lely | Sublimation and condensation on crucible walls | >2500 | Small, high-purity crystals |

| Modified Lely (PVT) | Seeded sublimation and vapor transport | 1850 - 2500+ | Larger single crystals, polytype control |

Based on the available scientific literature, information specifically detailing the synthetic methodologies and fabrication techniques for creating 0D, 1D, 2D, or 3D nanostructures of the chemical compound identified as "this compound" (PubChem CID 197170: ethyl N-[4-(2-amino-5-methylphenanthridin-5-ium-6-yl)phenyl]carbamate) is not present within the scope of the conducted search.

The compound "this compound" (CID 197170), and its sulfate (B86663) form (CID 197169), are primarily discussed in the context of biochemical and medical research, particularly concerning their effects on biological processes such as DNA synthesis and their investigation as potential chemotherapeutic agents nih.govscielo.brresearchgate.netusp.brpaho.orgscielo.brresearchgate.net.

While the term "this compound" appears in some literature related to materials science, such as "nano-sized wolfram this compound" in the context of Ni-Ti-WC system coatings fabricated using laser processing, this refers to tungsten carbide (WC) nanoparticles, which is a distinct chemical compound from the organic molecule identified as "this compound" (CID 197170) researchgate.netresearchgate.netcrism-prometey.ru.

Therefore, a detailed article focusing solely on the nanostructure fabrication of the chemical compound "this compound" (CID 197170) according to the provided outline section 2.3.4 cannot be generated based on the current search results.

Advanced Structural Elucidation and Characterization of Carbidium

Spectroscopic Analysis Techniques for Carbidium

Spectroscopic analysis plays a crucial role in determining the structure, properties, and composition of chemical compounds. While the provided search results mention the use of spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS for the structural determination of compounds in related studies ufpe.brufpe.br, detailed application of these or other advanced spectroscopic methods specifically to this compound (CID 197170) for in-depth structural or material characterization is not detailed. General spectroscopic techniques are fundamental tools in chemistry for understanding molecular structures and interactions vdoc.pub.

Vibrational Spectroscopy (e.g., Raman Spectroscopy, Infrared Spectroscopy)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the molecular vibrations of a compound, which can be used to identify functional groups and infer molecular structure. While IR spectroscopy was mentioned as a technique used for structural determination in studies involving related compounds ufpe.brufpe.br, specific research detailing the application of Raman or Infrared spectroscopy to this compound (CID 197170) for a comprehensive analysis of its vibrational modes or other properties was not found in the search results. Vibrational analysis, including FT-IR and FT-Raman, has been applied to other compounds to study aspects like hydrogen bonding and crystal packing researchgate.net.

Analysis of Molecular Vibrational Modes

Detailed analysis of the molecular vibrational modes of this compound (CID 197170) using spectroscopic data was not presented in the search results. For other compounds, computational quantum chemical calculations have been employed to determine normal modes of vibrations researchgate.net. Such analyses, when applied to a molecule, can provide insights into its bond strengths, molecular geometry, and potential energy surface.

Assessment of Crystalline Polymorphism

Information specifically concerning the assessment of crystalline polymorphism of this compound (CID 197170) through spectroscopic techniques was not found. Crystalline form is known to influence the properties of solid compounds, such as their dissolution rate vdoc.pub. Polymorphism, the ability of a solid material to exist in more than one crystalline structure, can be investigated using techniques like IR and Raman spectroscopy, as different crystal forms can exhibit distinct vibrational spectra. Polymorphism was discussed in the context of the cruzipain enzyme in some results, not the this compound compound itself scielo.brresearchgate.net.

Investigation of Surface Chemistry and Functionalization

Specific investigations into the surface chemistry and functionalization of this compound (CID 197170) utilizing vibrational spectroscopy were not detailed in the provided search results. While vibrational spectroscopy can be a valuable tool for studying surface species and functional groups on materials, the context in the search results mentioning surface chemistry related more to coatings, potentially involving tungsten carbide ("wolfram this compound"), rather than the organic this compound compound researchgate.net.

Electron Spectroscopy (e.g., X-ray Photoelectron Spectroscopy (XPS), Low-Energy Electron Microscopy (LEEM), Photoemission Electron Microscopy (PEEM))

Electron spectroscopy techniques like X-ray Photoelectron Spectroscopy (XPS), Low-Energy Electron Microscopy (LEEM), and Photoemission Electron Microscopy (PEEM) are powerful tools for analyzing the surface composition, chemical states, and electronic structure of materials. However, studies specifically applying XPS, LEEM, or PEEM to this compound (CID 197170) were not found in the provided search results. XPS has been utilized for surface compositional analysis in studies concerning coatings researchgate.net, but this application was not linked to the organic this compound compound. LEEM and PEEM were not mentioned in the context of this compound or related compounds in the search results.

Surface Compositional Analysis

Detailed surface compositional analysis of this compound (CID 197170) using electron spectroscopy techniques such as XPS was not presented in the search results. XPS is commonly used to determine the elemental composition and chemical states of the outermost layers of a material's surface. While XPS was mentioned for surface compositional analysis in studies of coatings researchgate.net, specific data for the phenanthridinium this compound compound is not available from the provided information.

Crystalline Structure DeterminationSpecific studies on the determination of the crystalline structure of this compound (CID 197170) using techniques such as single-crystal or powder X-ray diffraction were not found in the consulted sources. Crystalline structure determination provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the solid state.,researchgate.net,,

Microscopic and Imaging Characterization MethodsSpecific research employing microscopic and imaging techniques for the structural characterization and visualization of the organic compound this compound (CID 197170) was not found in the consulted sources. Various microscopy techniques, such as optical microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM), are used to study the surface morphology, particle size, and internal structure of materials.dtic.mil,arxiv.org,,,

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and microstructure of materials at high resolution. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it allows for the elemental analysis of the sample.

In studies involving Ni–Ti–WC system coatings containing nano-sized wolfram this compound, SEM has been utilized to examine the microstructure and phase composition of both as-sprayed and laser-remelted coatings. researchgate.netcrism-prometey.ru Analysis of cross sections using EDS has provided information on the elemental distribution within these coatings. researchgate.net For instance, EDS analysis results have been presented for different research areas within a cross section, showing the distribution of elements like Fe over the coating thickness. researchgate.net

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the investigation of internal structure, crystal defects, and grain boundaries. Selected Area Electron Diffraction (SAED) is a TEM technique used to obtain crystallographic information from a specific area of the sample.

TEM has been employed to observe and analyze the microstructure of coatings, such as Fe-based coatings with a nano-scale bainitic microstructure fabricated using laser cladding and subsequent isothermal heat treatment, which provides a comparable context for material characterization techniques applied to coatings that may contain carbide phases. researchgate.net While TEM is mentioned in the context of examining coating microstructures researchgate.net, specific research findings using TEM or SAED directly on "this compound" as described in the materials context (e.g., wolfram this compound nanoparticles) were not detailed in the provided sources.

Atomic Force Microscopy (AFM) and Conductive AFM (C-AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique used for high-resolution surface imaging, providing three-dimensional topographic profiles. Conductive AFM (C-AFM) is a mode that simultaneously maps the topography and electrical conductivity of a surface.

Research findings specifically detailing the application of AFM or Conductive AFM for the structural or electrical characterization of "this compound" as a material were not available in the provided search results.

Optical Microscopy and Imaging for Structural Features

Optical microscopy is a fundamental technique used for examining the surface morphology and structural features of materials at lower magnifications compared to electron microscopy.

Advanced Electrical and Defect Characterization in this compound

Understanding the electrical properties and the presence of defects is crucial for determining the potential applications of a material, particularly in electronic or optoelectronic devices.

Deep Level Transient Spectroscopy (DLTS) and Minority Carrier Transient Spectroscopy (MCTS)

Deep Level Transient Spectroscopy (DLTS) and Minority Carrier Transient Spectroscopy (MCTS) are powerful techniques used to detect and characterize electrically active defects (trap states) within the bandgap of semiconductor materials. These defects can significantly influence the material's electrical conductivity and performance.

Specific research findings on the application of DLTS or MCTS for the electrical or defect characterization of "this compound" as a material were not available in the provided search results.

Theoretical and Computational Investigations of Carbidium

Quantum Chemical Calculations for Silicon Carbide Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely applied to investigate the electronic structure, bonding, and reactivity of SiC systems. These calculations provide a detailed understanding of the interactions between atoms and the distribution of electrons, which are fundamental to predicting material behavior.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Furthermore, DFT is instrumental in predicting the reactivity of SiC surfaces and nanoparticles. By calculating the energy changes along reaction pathways, DFT can identify transition states and activation energies, thus elucidating reaction mechanisms. For instance, DFT studies have investigated the adsorption and reaction of various molecules on SiC surfaces, which is relevant for applications in catalysis and sensing. DFT can predict preferred adsorption sites and the strength of interactions between adsorbates and the SiC substrate. Studies have also utilized DFT to explore the catalytic decomposition of ammonia (B1221849) over SiC nanotubes, indicating the feasibility of SiC as a support material without additional active phases.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory and related electronic structure analyses provide insights into the bonding characteristics and electronic properties of SiC. These methods describe how atomic orbitals combine to form molecular orbitals, which dictate the electronic band structure in solid SiC. Analysis of molecular orbitals helps to understand the nature of covalent bonding between silicon and carbon atoms in SiC.

Computational studies using MO theory and electronic structure analysis can determine properties such as band gap energy, charge distribution, and density of states. These electronic properties are critical for understanding SiC's behavior as a semiconductor and its applications in electronic devices. For example, calculations can reveal how defects or surface modifications influence the electronic structure and introduce localized states within the band gap nih.gov. Time-dependent DFT (TDDFT) has been used to study excited states in defective SiC nanoclusters, showing the localization of excitation energy in the vicinity of defects.

Molecular Dynamics Simulations of Silicon Carbide Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior of materials at the atomic scale. MD is particularly useful for studying processes that involve atomic motion, such as diffusion, phase transitions, and interactions with other particles.

Modeling Reaction Pathways and Intermediates

While DFT is often used for detailed electronic structure and reaction pathway analysis of smaller systems or specific reaction steps, MD simulations can complement this by exploring reaction dynamics and identifying possible intermediates in larger or more complex SiC systems, especially when combined with reactive force fields. MD can simulate the collisions and interactions between atoms and molecules, providing a time-evolutionary perspective on chemical processes occurring on or near SiC surfaces. Although direct simulation of complex chemical reactions over long timescales with reactive force fields can be computationally demanding, MD can be used to study the initial stages of reactions, diffusion of reactants, and the stability of potential intermediate structures under various conditions, such as temperature and pressure.

Simulation of Atomic-Scale Phenomena and Dynamics

MD simulations are extensively used to study various atomic-scale phenomena and dynamic processes in SiC materials. These include investigating the mechanisms of ion implantation, sputtering, polishing, and deposition processes, which are crucial in the manufacturing and modification of SiC devices and coatings. MD can simulate the impact of energetic particles on SiC surfaces, revealing damage creation, atomic displacements, and material removal mechanisms.

Furthermore, MD simulations are employed to study thermal properties like thermal conductivity and mechanical properties such as hardness and elastic modulus by simulating atomic vibrations and the material's response to applied forces. The diffusion of atoms and defects within the SiC lattice can also be investigated using MD, providing information relevant to material stability and performance under extreme conditions, such as irradiation in nuclear environments.

MD simulations can also provide insights into sintering mechanisms of SiC nanoparticles by simulating the atomic rearrangements and neck formation between particles at high temperatures.

Computational Approaches for Material Property Prediction

Computational methods, including DFT, MD, and increasingly machine learning (ML) techniques, are employed to predict a wide range of material properties for Silicon Carbide. These predictions are vital for designing new SiC-based materials with desired characteristics and for optimizing their performance in various applications.

Computational approaches can predict structural properties (lattice parameters, crystal structures), electronic properties (band gap, conductivity, dielectric properties), thermal properties (thermal conductivity, heat capacity), mechanical properties (hardness, elastic moduli, fracture strength), and even optical properties.

Machine learning models, trained on computational or experimental data, are being developed to accelerate the prediction of SiC properties, enabling high-throughput screening of potential new SiC structures or compositions. These ML approaches can learn complex relationships between the material's structure/composition and its properties, offering a faster alternative to traditional ab initio methods for initial predictions.

By combining different computational techniques, researchers can gain a comprehensive understanding of how the atomic structure and composition of SiC influence its macroscopic properties, facilitating the rational design of SiC materials for specific technological applications.

Based on the conducted search, information pertaining to theoretical and computational investigations focusing solely on the chemical compound "Carbidium" (PubChem CID 197170, C23H22N3O2+) in the specific areas of bandgap engineering, electronic structure modulation, modeling of mechanical and thermal response at the atomic level, and computational design of novel structures and composites was not found within the search results.

The search results for these computational topics primarily discuss materials such as InAs/GaSb superlattices, kesterites, 2D materials, silicon carbide (also known as carborundum), and various fiber composites mdpi.comnih.govroyalholloway.ac.uknih.govkoyauniversity.orgarchello.comsemanticscholar.orgpreprints.orguni-regensburg.deuni-stuttgart.defigshare.comnasa.govnih.govupc.eduutwente.nlresearchgate.netnih.govicm.edu.plmdpi.comresearchgate.net. While "this compound" as an organic compound is identified in databases like PubChem nih.govnih.gov, the available scientific literature through this search does not cover the theoretical and computational investigations outlined in the request for this specific compound.

Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" based on the information retrieved.

Reaction Mechanisms and Catalytic Science of Carbidium

Elucidation of Silicon Carbide Reaction Mechanisms (General Principles)

The intrinsic chemical reactivity of bulk Silicon Carbide as a reactant in typical chemical transformations is generally low due to its strong covalent bonds and stable structure. britannica.comwikipedia.org Information specifically detailing the step-by-step reaction mechanisms of Silicon Carbide itself undergoing chemical reactions as a primary reactant, in the same way organic reaction mechanisms (e.g., SN1, SN2) are described, is not extensively covered in the provided search results. The literature tends to focus on its stability and its role in influencing or supporting other chemical reactions.

General principles of reaction mechanisms in chemistry involve understanding the sequence of elementary steps, the breaking and forming of bonds, and the nature of transient species formed during a reaction. masterorganicchemistry.comwikipedia.org While these principles apply broadly, their specific manifestation for Silicon Carbide as a reactant is not detailed in the search results.

Silicon Carbide (Carborundum) as a Catalytic Material and Support

Silicon Carbide is widely recognized and utilized as a catalytic material and, more commonly, as a catalyst support in various chemical processes. tandfonline.comnptel.ac.inuns.ac.id Its suitability for these applications stems from its advantageous properties, including high thermal stability, excellent thermal conductivity, mechanical strength, and chemical inertness. tandfonline.combritannica.comwikipedia.org These characteristics allow SiC to perform well under harsh reaction conditions, such as high temperatures and corrosive environments, where other materials might degrade. tandfonline.combritannica.com

The use of SiC as a catalyst support can enhance catalytic performance by providing a stable platform for the active catalytic species, improving heat transfer within the catalyst bed, and potentially influencing the dispersion and activity of the supported material. tandfonline.com The development of synthesis methods for different polytypes of SiC, such as the cubic β-SiC form with its larger surface area, has further increased its interest as a support material. wikipedia.org

Heterogeneous Catalysis with Silicon Carbide (Carborundum)

Silicon Carbide is frequently employed as a support in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. tandfonline.comuns.ac.id The mechanism of heterogeneous catalysis typically involves several steps, including diffusion of reactants to the catalyst surface, adsorption, reaction on the surface, desorption of products, and diffusion of products away from the surface. uns.ac.id Silicon Carbide's properties facilitate several of these steps.

As a support material, SiC provides a high surface area for the dispersion of active catalytic components, such as metals or metal oxides. tandfonline.comacs.org Its high thermal conductivity helps in managing heat generated during exothermic catalytic reactions, preventing hot spots and improving selectivity and catalyst life. tandfonline.com The chemical inertness of SiC minimizes unwanted side reactions or degradation of the support material under reaction conditions. tandfonline.combritannica.com

Silicon Carbide has been explored as a support for various catalytic applications. Examples include its use in the oxidation of hydrocarbons, such as the oxidation of n-butane to maleic anhydride, where the beta form of SiC with its higher surface area has shown promise. wikipedia.org It has also been investigated as a support for catalysts in methane (B114726) pyrolysis, a process for producing acetylene (B1199291), where the deposition of metal oxides on carborundum has shown to increase methane conversion and acetylene selectivity. journal-vniispk.ruresearchgate.net Furthermore, nickel nanoparticles supported on high surface area carborundum have demonstrated high activity and stability for hydrogen production by ammonia (B1221849) decomposition. acs.org

| Catalytic Application | Supported Material (Examples) | Role of Silicon Carbide Support | Key Findings/Benefits | Source |

| Oxidation of Hydrocarbons | (Not specified in detail) | Support (β-SiC with higher surface area) | Used in oxidation of n-butane to maleic anhydride. | wikipedia.org |

| Methane Pyrolysis | Metal Oxides (MgO, ZrO2, Al2O3, CaO) | Resistive support | Deposition of oxides on carborundum increases methane conversion and acetylene selectivity (e.g., MgO/SiC catalyst). | journal-vniispk.ruresearchgate.net |

| Ammonia Decomposition | Nickel Nanoparticles | High surface area support | High catalytic activity and long-term stability for hydrogen production. | acs.org |

| General Heterogeneous Catalysis | Various Active Phases | Provides stable platform, improves heat transfer, influences dispersion, chemically inert. | Enhances catalytic processes, suitable for high temperatures and corrosive environments, prevents hot spots, improves selectivity and catalyst life. | tandfonline.combritannica.com |

The use of Silicon Carbide as a catalytic support is an active area of research, leveraging its unique combination of physical and chemical properties to improve the efficiency and sustainability of various chemical transformations.

Carbidium as an Active Catalytic Phase (Carbocatalysis)

Transition Metal Carbides (TMCs) have demonstrated intrinsic catalytic activity for a range of reactions, often exhibiting performance comparable to expensive noble metals, particularly those from the platinum group acs.orgrsc.orgosti.govmdpi.com. This "noble-metal-like" behavior is attributed to the modification of the metal's electronic structure by the interstitial carbon atoms, influencing their interaction with reactants rsc.org. For instance, tungsten carbide (WC) has shown activity in reactions like the formation of water from hydrogen and oxygen at room temperature and the isomerization of 2,2-dimethylpropane rsc.org. Molybdenum carbides (Mo₂C) are also recognized as active catalysts for various processes osti.govmdpi.comfrontiersin.orgresearchgate.net. The catalytic activity of carbides is highly dependent on their synthesis-dependent structural properties and the metal-to-carbon ratio nih.govresearchgate.net. Silicon carbide (SiC), while often considered an inert support, can also exhibit catalytic properties, particularly in certain high-temperature processes tandfonline.comcatalysis.rurcsi.science. The ability of carbide surfaces to adsorb and activate key molecules like CO₂ and CH₄ is fundamental to their role as active catalysts in C1 chemistry osti.govresearchgate.net.

This compound as a Catalyst Support Material

Beyond their intrinsic activity, this compound materials, especially TMCs and SiC, serve as excellent support materials for dispersing and stabilizing active catalytic species, such as metal nanoparticles acs.orgtandfonline.comacs.orgnih.govsc.eduwikipedia.orgtandfonline.comresearchgate.net. TMCs constitute effective alternatives to traditional oxide supports, leading to strong metal-support interactions that can significantly modify the catalytic properties of the supported metal atoms acs.orgacs.orgnih.gov. Silicon carbide (SiC), also known as carborundum, is valued as a support due to its unparalleled thermal stability, high thermal conductivity, and good chemical inertness tandfonline.comwikipedia.orgtandfonline.comresearchgate.net. These properties help in managing heat in exothermic or endothermic reactions and prevent the formation of hot spots tandfonline.comresearchgate.net. The use of porous SiC, particularly the cubic β-SiC form with its larger surface area, has gained interest for heterogeneous catalysis tandfonline.comwikipedia.orgresearchgate.net. Supporting active phases on carbides can lead to bifunctional catalysts with multiple active sites acs.orgnih.gov.

Enhancement of Catalytic Activity and Stability via this compound Integration

The integration of this compound materials into catalyst systems can significantly enhance both catalytic activity and stability osti.govtandfonline.comresearchgate.netnih.govd-nb.info. As supports, TMCs can promote electron transfer between the catalyst and the support, enhancing the stability of supported nanoparticles and their intrinsic activity acs.orgsc.edu. The strong metal-support interactions in TMC-supported catalysts can lead to improved dispersion of the active phase and modified electronic properties, influencing reaction pathways and rates acs.orgacs.orgresearchgate.net. For example, supporting Cu or Au on Mo₂C or δ-MoC has shown enhanced activity and selectivity in CO₂ hydrogenation acs.orgosti.govub.edu. SiC supports contribute to enhanced stability, particularly in high-temperature reactions like dry reforming of methane, by improving heat and mass transfer and providing resistance to coking tandfonline.comnih.govd-nb.infomdpi.com. The anti-coking property of Ni/TaC, for instance, is attributed to interfacial oxygen species between the Ni catalyst and the TaC support nih.govd-nb.info.

Specific Thermo-Catalytic Applications of this compound

This compound materials have been successfully applied in various thermo-catalytic processes, demonstrating promising performance in key industrial and environmental reactions.

Hydrogenation and Dehydrogenation Processes

This compound materials, particularly TMCs, are effective catalysts for hydrogenation and dehydrogenation reactions mdpi.comrsc.org. Tungsten and molybdenum carbides have shown efficacy in hydrogenation, hydrodeoxygenation, and isomerization reactions relevant to biomass valorization mdpi.com. The catalytic performance of these carbides in hydrogen-involved transformations can be comparable to or even exceed that of Pt-group metals mdpi.com. For example, TMCs like group IV TMCs and δ-MoC are considered viable alternatives to expensive late transition metals for hydrogenation reactions rsc.org. Silicon carbide has also been mentioned in the context of hydrogenation catalysts google.comgoogle.com.

Dry Reforming of Methane (DRM)

Dry reforming of methane (DRM), which converts CH₄ and CO₂ into syngas (a mixture of H₂ and CO), is a significant application for this compound catalysts mdpi.comresearchgate.netnih.govnih.govencyclopedia.pubtandfonline.comshimadzu.com. TMCs, such as Mo₂C and WC, are attractive for DRM due to their activity and excellent resistance to carbon deposition, a major challenge for traditional Ni catalysts researchgate.netnih.govencyclopedia.pubtandfonline.com. While pure carbide phases can be susceptible to oxidation by CO₂ at atmospheric pressure, leading to deactivation, strategies involving the addition of active metals like Ni can enhance stability through oxidation-recarburization cycles researchgate.netencyclopedia.pubtandfonline.com. Silicon carbide is also used as a support in DRM catalysts, improving heat transfer and contributing to anticoking properties tandfonline.comnih.govd-nb.infomdpi.com. Studies have shown that SiC-supported catalysts can exhibit high CH₄ and CO₂ conversions and minimal carbon filament formation tandfonline.com.

An example of comparative performance in DRM is shown in the table below, highlighting the stability of Mo₂C supported on different materials.

| Catalyst | Support | Relative Stability in DRM (8 bar) |

| Mo₂C/Al₂O₃ | Al₂O₃ | Highest |

| Mo₂C/ZrO₂ | ZrO₂ | High |

| Mo₂C/SiO₂ | SiO₂ | Moderate |

| Mo₂C/TiO₂ | TiO₂ | Lower |

Based on data from Reference researchgate.net. Note: Stability can vary with pressure and specific catalyst preparation.

Carbon Dioxide Hydrogenation

This compound materials are actively researched for the hydrogenation of carbon dioxide (CO₂), a crucial process for converting this greenhouse gas into valuable chemicals and fuels like CO, methanol (B129727), methane, and other hydrocarbons osti.govfrontiersin.orgresearchgate.netub.edursc.orgsciopen.comrsc.orgchalmers.se. TMCs, including Mo₂C, Fe₃C, WC, and TiC, have demonstrated effectiveness as catalysts for CO₂ hydrogenation osti.govmdpi.comfrontiersin.orgresearchgate.netrsc.org. The selectivity of the reaction can be tuned by the choice of carbide and the addition of supported metals acs.orgmdpi.comfrontiersin.orgnih.gov. For instance, Mo₂C and Fe₃C have shown high CO₂ conversion and good methanol selectivity at 220°C, while WC can produce dimethylether . Supporting metals like Cu, Ni, and Co on Mo₂C can steer selectivity towards methanol, methane, and hydrocarbons, respectively acs.orgfrontiersin.orgnih.gov. The metal/carbon ratio in the carbide is a critical factor influencing activity, selectivity, and stability in CO₂ hydrogenation acs.orgosti.govresearchgate.netub.edu. Silicon carbide is also used as a support in catalysts for CO₂ hydrogenation to methanol researchgate.netchalmers.se.

Specific research findings highlight the influence of the carbide phase and supported metal on product distribution in CO₂ hydrogenation.

| Catalyst System | Carbide Phase | Supported Metal | Primary Products Observed | Key Findings |

| Mo₂C | β-Mo₂C | None | CO, Methanol, Methane | Dissociation of CO₂ occurs relatively easily. acs.org |

| MoC | δ-MoC | None | CO, Methanol | Considered more selective towards methanol synthesis than β-Mo₂C. mdpi.com |

| Au/MoC | δ-MoC | Au | CO, Methanol | Highly active, selective, and stable for CO₂ reduction to CO and methanol. mdpi.comub.edu |

| Cu/MoC | δ-MoC | Cu | CO, Methanol | Highly active, selective, and stable; Cu clusters may dissociate CO₂, MoC catalyzes hydrogenation. acs.orgmdpi.comub.edu |

| Au/Mo₂C | β-Mo₂C | Au | CO, Methanol, Methane | Production of significant methane; poor stability due to oxycarbide formation. acs.orgub.edu |

| Cu/Mo₂C | β-Mo₂C | Cu | Methanol | Improved selectivity toward methanol. acs.orgfrontiersin.orgnih.gov |

| Ni/Mo₂C | β-Mo₂C | Ni | Methane | Improved selectivity toward methane. acs.orgfrontiersin.orgnih.gov |

| Co/Mo₂C | β-Mo₂C | Co | Hydrocarbons | Improved selectivity toward hydrocarbons. acs.orgfrontiersin.orgnih.gov |

| Cu/TiC | TiC | Cu | CO, Methanol | Major product is CO (rWGS); substantial methanol also produced. acs.org |

| Ni/TiC | TiC | Ni | CO, Methanol, Methane | Produces a mixture of products. acs.org |

| Au/TiC | TiC | Au | CO, Methanol | Major product is CO (rWGS); substantial methanol also produced. acs.org |

| K-Mo₂C | Mo₂C | K | CO | Increased CO selectivity via increased CO₂ binding energy and reduced dissociation barrier. rsc.org |

| K-WC | WC | K | CO | CO selectivity enhancements observed. rsc.org |

C1 Chemistry and Biomass Conversion

Metal carbides, particularly transition metal carbides, play a crucial role in C1 chemistry, which involves the conversion of one-carbon molecules such as CO, CO₂, and CH₄ into value-added chemicals and fuels. osti.govacs.orgfrontiersin.org They are effective in activating molecules like H₂, CH₄, and CO₂. osti.govacs.org

In the context of C1 chemistry, metal carbides have been explored for reactions such as CO oxidation, the water-gas shift reaction (CO + H₂O → H₂ + CO₂), and the hydrogenation of CO₂ to methanol or CO. frontiersin.orgnih.gov Studies on gold nanoparticles supported on metal carbides like Au/TiC and Au/δ-MoC have shown them to be active and stable catalysts for the low-temperature water-gas shift reaction and CO₂ hydrogenation. frontiersin.orgnih.gov The interaction between gold and the carbide support significantly impacts the catalyst's performance. frontiersin.orgnih.gov Variations in the metal/carbon ratio in molybdenum carbide systems (Au/δ-MoC and Au/β-Mo₂C) can influence the catalytic behavior, affecting reaction rates and mechanisms in C1 processes. nih.gov

Metal carbides are also promising catalysts for the valorization of biomass, serving as alternatives to expensive noble metals for converting biomass-derived molecules into biofuels and fine chemicals. mdpi.comresearchgate.net Tungsten and molybdenum carbides, such as W₂C and Mo₂C, have demonstrated effectiveness in hydrogenation, hydrodeoxygenation, and isomerization reactions of biomass feedstocks. csic.esmdpi.comresearchgate.netrsc.org Their bifunctional nature, possessing both metal and acid sites, facilitates reactions like hydrogenolysis, hydrogenation, and isomerization of biomass-based resources. mdpi.com For instance, Mo₂C has shown good catalytic performance in the hydrodeoxygenation of molecules derived from cellulose, hemicellulose, and lignin. csic.es

Research findings highlight the potential of metal carbides in converting syngas (CO/H₂) obtained from biomass into methanol, higher alcohols, and hydrocarbons via Fischer-Tropsch synthesis. rsc.org They are also used in the decarboxylation and hydrodeoxygenation of vegetable oils and the reforming of methane. rsc.org

Detailed research findings indicate that parameters such as particle size, morphology, and crystal structure of metal carbides, as well as modifications like doping and the introduction of vacancies, significantly influence their catalytic activity in biomass conversion. csic.es For example, the reduced oxygen atomic bonding energy on the surface of modified Mo₂C can promote C-C bond cleavage in biomass feedstocks. csic.es

Photocatalytic Applications of this compound

Metal carbides, particularly two-dimensional transition metal carbides known as MXenes, have gained significant attention as photocatalysts for various environmental and energy applications. rsc.orgtaylorfrancis.comdiva-portal.orgresearchgate.net Their remarkable properties, including high electrical conductivity, large surface area, and tunable surface chemistry, make them effective for photocatalytic reactions such as CO₂ reduction, hydrogen evolution, and the degradation of organic pollutants. rsc.orgtaylorfrancis.comdiva-portal.orgtandfonline.comscispace.comresearchgate.net

MXenes, with their abundant surface groups (-F, -OH, -O), interlayer interactions, and adaptable interlayer spacing, are excellent candidates for photocatalytic CO₂ reduction and hydrogen evolution reactions. rsc.orgdiva-portal.org The presence of hydrophilic functional groups on the surface of MXenes contributes to efficient photocatalytic hydrogen evolution. diva-portal.org Furthermore, surface defects in MXenes provide numerous CO₂ adsorption sites, enhancing their activity in CO₂ reduction. diva-portal.org Their high electrical conductivity facilitates the rapid transfer of photogenerated electrons, preventing the recombination of charge carriers, which is crucial for efficient photocatalysis. taylorfrancis.comdiva-portal.org

Silicon carbide (SiC), also known as carborundum, is another metal carbide explored for photocatalytic applications, including hydrogen production and CO₂ reduction. tandfonline.comresearchgate.netresearchgate.net SiC possesses a tunable band gap and exhibits good photoelectrical properties, making it suitable for converting solar energy. tandfonline.comresearchgate.net Studies have demonstrated the use of SiC as a photocatalyst for the laser-based photo-reduction of CO₂ into methanol. tandfonline.com

Metal carbides can also function as co-catalysts in composite photocatalytic systems. For instance, MXenes have been successfully demonstrated as co-catalysts with TiO₂ for visible-light-induced solar hydrogen production from water splitting. osti.gov In these composites, the metallic nature of metal carbides allows them to act as electron sinks, promoting the transfer of photogenerated electrons from the semiconductor (TiO₂) and enhancing charge separation. osti.gov

Data on photocatalytic performance often involves metrics like hydrogen evolution rates or pollutant degradation efficiency under specific light irradiation conditions. While specific comparative data tables across various "this compound" (metal carbide) types and applications were not consistently present in a format suitable for direct extraction into a single table from the provided snippets, the research findings indicate significant enhancements in catalytic activity when using these materials.

Surface Functionalization and Its Impact on this compound Reactivity and Catalysis

Surface functionalization is a critical strategy for tuning the properties and enhancing the catalytic performance of metal carbides. mdpi.comtechnologypublisher.comrsc.org For two-dimensional metal carbides like MXenes, the surface is typically terminated with functional groups such as -O, -OH, and -F, introduced during the synthesis process, often through etching of MAX phase precursors. rsc.orgtaylorfrancis.commdpi.comtechnologypublisher.comnih.govacs.org

The composition and distribution of these surface functional groups significantly influence the electronic properties and reactivity of metal carbides. mdpi.comtechnologypublisher.comnih.gov Controlled surface functionalization allows for tailoring the material's interaction with reactants and intermediates, thereby impacting catalytic activity and selectivity. mdpi.comtechnologypublisher.com

Research using computational methods has explored the trends in the distribution and composition of surface functional groups on various MXenes, including Ti₂C, Ti₃C₂, Nb₂C, and Nb₄C₃. nih.gov These studies show that mixtures of functional groups are often favorable on MXene surfaces, and the specific composition can be influenced by synthesis conditions like pH, open-circuit potential, and growth temperature. nih.gov For example, a composition of O₀.₇₅OH₀.₂₅ was found to be favorable for Nb-based carbides, while O₀.₅₀OH₀.₂₅F₀.₂₅ was observed for Ti-based carbides under certain conditions. nih.gov

Surface functionalization can lead to novel electronic and magnetic properties in 2D transition metal carbides. mdpi.com Beyond the common -O, -OH, and -F groups, novel synthetic approaches, such as using molten inorganic salts, have enabled precise control over surface functionalization and the introduction of a wider variety of surface groups. technologypublisher.com This control over surface chemistry allows for the engineering and tuning of metal carbides for specific applications. technologypublisher.com

The impact of surface functionalization extends to various catalytic applications. In photocatalysis, the surface functional groups of MXenes are effective in creating hybrid photocatalytic structures and can influence visible light absorption, electron transfer, and the prevention of charge carrier recombination. taylorfrancis.com Surface defects resulting from functionalization can also provide active sites for adsorption and reaction. diva-portal.org

Advanced Applications of Carbidium in Materials Science and Engineering

Carbidium in High-Temperature and High-Performance Material Systems

The inherent robustness of this compound, particularly its ability to withstand extreme temperatures, positions it as a critical component in the development of high-temperature and high-performance materials. Materials like refractory metals, ceramics, and advanced alloys are essential in applications subjected to intense heat production-to-go.com, . Carbides, in general, are known for their high melting points and stability in harsh environments ecampus.com, exlibrisgroup.com.cn, ucsd.edu.

This compound-based materials are being investigated for use in aerospace components, such as turbine blades and combustion chambers, where they experience tremendous heat and stress production-to-go.com. Their thermal stability and mechanical strength at elevated temperatures are crucial for maintaining structural integrity in these demanding settings . Furthermore, this compound's potential in industrial furnaces, metal smelting, and glass manufacturing is being explored due to its heat-resistant qualities production-to-go.com.

Research highlights the development of new classes of carbides capable of withstanding temperatures exceeding 7000 degrees Fahrenheit, demonstrating tunable electromagnetic properties sciencedaily.com. These advanced carbides could revolutionize aerospace technology by improving communications and thermal regulation in satellites and hypersonic aircraft sciencedaily.com. The strong covalent and ionic bonds within carbide structures contribute to their outstanding stability and strength at high temperatures .

The exploration of high-entropy carbides, which involve multiple principal elements, is a promising avenue for creating materials with exceptional hardness and high melting points ucsd.edu, researchgate.net. These materials rely on disorder at the atomic level to achieve stability and enhanced properties under extreme conditions ucsd.edu.

| Material Type | Typical Maximum Temperature Resistance (°C) | Key Applications |

| This compound-based Composites | > 2000 (Under investigation) | Aerospace, Industrial Furnaces, High-Temperature Tools |

| Silicon Carbide (SiC) | Up to 2200 | Furnace Linings, Cutting Tools, Structural Components |

| Refractory High-Entropy Alloys | Exceeding 1600 sciepublish.com | Aerospace, Energy Industries |

| Phlogopite Mica Paper | Up to 1000 final-materials.com | Thermal and Electrical Insulation |

Note: Data for this compound-based composites is representative of research goals and potential, reflecting findings on advanced carbides.

This compound in Energy-Related Technologies

This compound's versatile properties extend to various energy-related technologies, playing a role in both energy storage and advanced optoelectronic devices mdpi.com, production-to-go.com, researchgate.net, nrel.gov.

This compound for Energy Storage Systems

This compound is being explored as a material for advanced energy storage systems, including batteries and supercapacitors researchgate.net, nrel.gov. The development of high-performance electrode materials is key to advancements in electrochemical energy storage nih.gov. Two-dimensional transition metal carbides, known as MXenes, which share structural similarities with hypothetical layered this compound structures, have shown promise as electrode materials due to their high electrical conductivity and surface-functional-group-enabled pseudocapacitance researchgate.net, acs.org, researchgate.net.

Research in electrochemical storage focuses on materials discovery and development for batteries, including exploring new options like solid-state technologies nrel.gov. This compound's potential in this area lies in its intrinsic conductivity and potentially high surface area, which can facilitate efficient ion adsorption and desorption – crucial for battery and supercapacitor performance researchgate.net. Studies on transition metal carbides highlight their distinctive properties as electrodes in metal-ion batteries and supercapacitors researchgate.net, nih.gov.

The electrochemical performance of such materials is strongly influenced by their surface functions and structural configurations researchgate.net, acs.org. Hybridization of transition metal carbides with carbon-based materials has been reported to enhance electrochemical and mechanical performances in energy storage devices azonano.com.

| Energy Storage System | Potential this compound Application | Relevant Properties | Research Focus |

| Batteries | Electrode Material | High conductivity, Ion adsorption/desorption capacity | Improving capacity, stability, and charge/discharge rates |

| Supercapacitors | Electrode Material | High conductivity, Pseudocapacitance, High surface area | Enhancing volumetric capacitance, cyclic stability, and rate capability |

This compound in Advanced Optoelectronic Devices

This compound's electronic and optical properties are also being investigated for their application in advanced optoelectronic devices ecampus.com, sciencedaily.com, researchgate.net, mdpi.com. Optoelectronic devices, unlike many traditional electronic devices, often utilize direct band gap semiconductor compounds researchgate.net. Materials with tunable electronic and optical properties are crucial for the development of devices like solar cells, LEDs, and photodetectors utwente.nl.

Two-dimensional silicon carbide, a related carbide material, has emerged as a direct wide bandgap semiconductor with potential for revolutionary advances in optoelectronic and electronic devices nih.gov. Its properties can be tuned by changing the arrangement of silicon and carbon atoms nih.gov. Similarly, the specific composition and structure of this compound are expected to dictate its suitability for various optoelectronic applications.

Research in optoelectronic materials focuses on the controlled growth and study of novel materials and thin films with functional optical and electrical properties utwente.nl, uni-paderborn.de. The integration of this compound into semiconductor heterostructures is an area of interest for creating devices with tailored optoelectronic characteristics uni-paderborn.de. The ability to manipulate the band structure of semiconductor materials is vital for enhancing device properties researchgate.net.

| Optoelectronic Device | Potential this compound Application | Relevant Properties | Research Focus |

| Photodetectors | Active Layer | Tunable optical and electronic properties | Enhancing sensitivity and response speed |

| Light Emitting Diodes | Emissive Layer | Specific band gap, Charge transport | Improving efficiency and wavelength control |

| Photovoltaic Cells | Absorber Layer | Light absorption, Charge separation | Maximizing energy conversion efficiency |

This compound in Environmental Remediation and Sustainability Technologies

The application of this compound extends to environmental remediation and sustainability technologies, particularly in carbon capture and utilization and adsorptive applications production-to-go.com, nih.gov, nrel.gov, mdpi.com.

Carbon Capture and Utilization Technologies

This compound is being explored for its potential in carbon capture and utilization (CCU) technologies production-to-go.com. Effective CO2 capture and storage are critical for mitigating climate change mdpi.com, osti.gov. Transition metal carbides (TMCs) have emerged as promising candidates for CCU due to their refractory properties and resistance to poisoning nih.gov, acs.org, researchgate.net, nih.gov.

Research indicates that certain carbides can interact with CO2, facilitating its capture and conversion nih.gov, researchgate.net, rsc.org. The presence of surface vacancies in some carbides can significantly enhance the activation and catalytic hydrogenation of CO2 nih.gov, nih.gov. This suggests that tailored this compound structures with specific surface properties could be effective in capturing CO2 from various sources berkeley.edu.

The conversion of captured CO2 into valuable products is a key aspect of CCU, contributing to a circular carbon economy mdpi.com. This compound's potential catalytic properties could play a role in these conversion processes rsc.org.

| Application | Potential this compound Role | Relevant Properties | Research Focus |

| Carbon Capture | Adsorbent, Catalyst | CO2 affinity, Surface properties, Stability | Increasing capture capacity, improving selectivity, enhancing regeneration |

| Carbon Utilization (Conversion) | Catalyst | Catalytic activity for CO2 reduction/hydrogenation | Developing efficient pathways for converting CO2 to valuable chemicals/fuels |

Adsorptive Applications for Environmental Protection

This compound is also being investigated for its adsorptive capabilities in environmental protection nrel.gov, mdpi.com. Adsorbent materials are widely used for purifying water and air by removing pollutants mdpi.com, nih.gov, nih.gov, mdpi.com. The unique physicochemical merits of materials like MXenes, including high surface area, hydrophilicity, and accessible adsorption sites, make them promising adsorbents doi.org, mdpi.com, researchgate.net.

This compound's potential in this area lies in its ability to adsorb various contaminants, such as heavy metals and organic pollutants, from wastewater nih.gov, doi.org, nih.gov, rsc.org. The adsorption mechanisms can involve interactions with the material's surface functional groups and its structural characteristics nih.gov, nih.gov.

Research on related materials highlights the importance of surface chemistry, pore size distribution, and material morphology in influencing adsorption efficiency nih.gov. Developing sustainable and reusable adsorbents from low-cost or waste materials is a key focus in environmental remediation mdpi.com.

| Application | Potential this compound Role | Relevant Properties | Research Focus |

| Water Purification | Adsorbent | High surface area, Adsorption capacity, Selectivity | Removing heavy metals, dyes, and organic pollutants |

| Gas Separation | Adsorbent | Affinity for specific gases, Tunable pore structure | Capturing pollutants or valuable components from gas streams |

| Contaminated Site Remediation | Adsorbent | Immobilization of contaminants, Stability in various media | Addressing pollutants in soil and other environmental matrices |

Water Purification Systems Utilizing this compound-Based Nanomaterials

This compound (Silicon Carbide) has demonstrated utility in environmental applications, including its use as a filter media in water treatment systems geologyscience.com. The application of nanomaterials, including those based on carbon, has gained significant attention for their potential in water purification and wastewater remediation due to their unique properties such as high surface area and reactivity nih.gove3s-conferences.orgmdpi.comnih.govalliancewater.comresearchgate.netmdpi.com.

Carbon-based nanomaterials, structurally related to Silicon Carbide in their carbon component, have shown promise in removing various contaminants from water, including heavy metals, organic pollutants, and microorganisms mdpi.comnih.govalliancewater.commdpi.commdpi.com. Their large surface area and tunable surface chemistry contribute to high adsorption capacities for pollutants mdpi.commdpi.com. Studies have investigated the use of carbon-based nanoparticles, such as carbon nanotubes (CNTs) and graphene-based materials, for the removal of heavy metals like lead (Pb), cadmium (Cd), copper (Cu), and nickel (Ni) from aqueous solutions nih.govalliancewater.commdpi.commdpi.com. For instance, carbon-based nanomaterials with low concentrations have shown excellent adsorption effects for various heavy metals nih.gov.